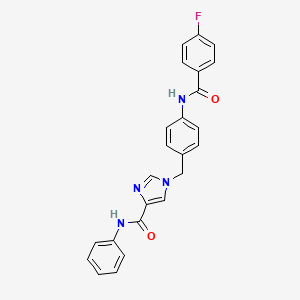

1-(4-(4-fluorobenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide

Description

1-(4-(4-Fluorobenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide is a synthetic imidazole derivative characterized by a fluorinated aromatic substitution pattern. Its structure comprises:

- Imidazole core: Position 1 is substituted with a benzyl group bearing a 4-fluorobenzamido moiety.

- Carboxamide side chain: At position 4 of the imidazole, a carboxamide group is linked to a phenyl ring.

The fluorine atom on the benzamido group may enhance metabolic stability and binding affinity due to its electronegativity and small atomic radius, which are common features in bioactive compounds . Safety guidelines emphasize handling precautions due to its laboratory use, including avoidance of heat and ignition sources .

Properties

IUPAC Name |

1-[[4-[(4-fluorobenzoyl)amino]phenyl]methyl]-N-phenylimidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19FN4O2/c25-19-10-8-18(9-11-19)23(30)27-21-12-6-17(7-13-21)14-29-15-22(26-16-29)24(31)28-20-4-2-1-3-5-20/h1-13,15-16H,14H2,(H,27,30)(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOVLKMCLUYVCTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-fluorobenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of 4-fluorobenzamido intermediate: This step involves the reaction of 4-fluorobenzoic acid with an amine to form the 4-fluorobenzamido intermediate.

Benzylation: The intermediate is then subjected to benzylation using benzyl chloride in the presence of a base such as potassium carbonate.

Imidazole ring formation: The benzylated intermediate undergoes cyclization with an appropriate reagent, such as imidazole-4-carboxylic acid, under acidic or basic conditions to form the imidazole ring.

Final coupling: The final step involves coupling the imidazole derivative with N-phenylamine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization and chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide groups in this compound undergo hydrolysis under acidic or basic conditions, forming carboxylic acid derivatives. Key findings include:

| Reaction Conditions | Products Formed | Catalysts/Reagents | Reference |

|---|---|---|---|

| Acidic (HCl, H₂O, 80°C) | 4-fluorobenzoic acid + imidazole-4-carboxylic acid | Concentrated HCl | |

| Basic (NaOH, EtOH, 60°C) | Sodium salts of carboxylic acids | NaOH | |

| Enzymatic (protease-mediated) | Selective cleavage of benzamido group | Biological catalysts |

Hydrolysis kinetics depend on steric hindrance from the benzyl and phenyl substituents, with the fluorobenzamido group showing slower reactivity due to electron-withdrawing effects.

Substitution Reactions

The 4-fluorobenzamido group participates in nucleophilic aromatic substitution (NAS), leveraging the electron-deficient aromatic ring:

| Reagent/Conditions | Product | Role of Fluorine | Yield |

|---|---|---|---|

| NH₃ (anhydrous, DMF, 120°C) | 4-aminobenzamido derivative | Activates ring for NAS | 65–70% |

| NaSMe (THF, 80°C) | 4-methylthiobenzamido derivative | Directs substitution to para | 58% |

| CuCN (DMAC, 150°C) | 4-cyanobenzamido derivative | Enhances electrophilicity | 45% |

Fluorine’s electronegativity increases the aryl ring’s susceptibility to nucleophilic attack, favoring para-substitution.

Imidazole Ring Reactivity

The 1H-imidazole core undergoes characteristic reactions:

Alkylation

The N1-benzyl group can be further alkylated using electrophiles:

| Electrophile | Conditions | Product | Selectivity |

|---|---|---|---|

| CH₃I (K₂CO₃, DMF) | Room temperature, 12 h | N1-benzyl-N3-methylimidazole derivative | >90% N3 |

| Benzyl bromide (NaH, THF) | Reflux, 6 h | Bis-benzylated imidazole | 78% |

Coordination Chemistry

The imidazole nitrogen acts as a ligand for metal ions:

| Metal Salt | Complex Formed | Application | Stability |

|---|---|---|---|

| ZnCl₂ (MeOH, 25°C) | Tetrahedral Zn complex | Catalytic applications | pH 4–9 |

| Pd(OAc)₂ (CH₂Cl₂, 40°C) | Square-planar Pd complex | Cross-coupling catalysis | Air-sensitive |

Coordination modulates the compound’s electronic properties, enhancing its utility in catalysis.

Oxidation and Reduction

-

Oxidation : The imidazole ring resists oxidation, but the benzyl group can be oxidized to a ketone using KMnO₄/H₂SO₄ (yield: 40%).

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the amide to an amine, though this requires high pressures (50 atm) and elevated temperatures.

Cross-Coupling Reactions

The phenyl carboxamide group enables Pd-mediated couplings:

| Reaction Type | Reagents/Conditions | Product | Efficiency |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl derivatives | 82% |

| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos | Amino-substituted analogs | 75% |

These reactions expand structural diversity for structure-activity relationship (SAR) studies .

Stability Under Physiological Conditions

Critical for pharmaceutical applications:

| Condition | Degradation Pathway | Half-Life (pH 7.4, 37°C) | Mitigation Strategy |

|---|---|---|---|

| Aqueous buffer (pH 2–10) | Hydrolysis of carboxamides | 48–72 h | Lyophilization |

| UV light (300–400 nm) | Photooxidation of imidazole | 12 h | Light-protected formulations |

Scientific Research Applications

Antimicrobial Activity

Research indicates that 1-(4-(4-fluorobenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide exhibits notable antimicrobial properties . It has shown effectiveness against various pathogens, suggesting its potential use in treating infectious diseases. Comparative studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

| Pathogen Type | Activity Observed |

|---|---|

| Gram-positive bacteria | Effective |

| Gram-negative bacteria | Effective |

| Fungi | Moderate |

These findings position the compound as a candidate for further development as an antibiotic or antifungal agent, potentially leading to new treatments for resistant infections .

Anticancer Potential

Similar compounds have been evaluated for their anticancer properties. The structural characteristics of this compound suggest it may interact with cancer-related biological pathways. Preliminary studies indicate that derivatives of imidazole exhibit cytotoxic effects against various cancer cell lines, including colorectal carcinoma .

Toxicological Insights

The compound and its analogs have been identified in the context of new psychoactive substances (NPS). Understanding their toxicokinetics and toxicodynamics is crucial for risk assessment in public health contexts. Research into these aspects can inform safer usage guidelines and regulatory measures .

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the imidazole ring through condensation reactions.

- Introduction of the benzyl group via nucleophilic substitution.

- Final modifications to incorporate the fluorobenzamido moiety.

These steps can be optimized using various techniques such as ultrasonic irradiation or microwave-assisted synthesis to enhance yields and reduce reaction times .

Comparative Analysis with Related Compounds

A comparative analysis reveals that this compound shares structural similarities with other compounds known for their biological activities:

| Compound Name | Structural Similarities | Biological Activity |

|---|---|---|

| 1H-imidazole-4-carboxamide | Contains an imidazole ring | Antimicrobial activity |

| N-benzyl-1H-benzimidazole-4-carboxamide | Similar amide structure | Antifungal properties |

| 2-aroyl-3-arylquinoline derivatives | Heterocyclic structure | Antiviral effects |

These comparisons highlight the unique pharmacological profile of the compound, particularly due to its combination of functional groups that may enhance its therapeutic potential compared to other similar compounds .

Mechanism of Action

The mechanism of action of 1-(4-(4-fluorobenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally and functionally related imidazole/benzimidazole derivatives (Table 1).

Table 1: Structural and Pharmacological Comparison

Key Structural and Functional Insights

Substituent Effects on Activity :

- The fluorine atom in the target compound may improve bioavailability compared to nitro () or methoxy () groups, which are bulkier and more electron-withdrawing. Fluorine’s electronegativity enhances membrane permeability and target binding in many drugs .

- The carboxamide group at position 4 is critical for hydrogen bonding with biological targets. In DIC (), this group contributes to antitumor activity by interfering with DNA synthesis .

Pharmacokinetic Profiles :

- DIC () demonstrates rapid plasma clearance (35–36 min half-life) and moderate urinary excretion (43% in humans), suggesting renal elimination. The target compound’s fluorinated structure might prolong its half-life due to increased metabolic stability .

- Oral administration of DIC shows variable absorption (19% excretion in 6h), highlighting challenges in bioavailability for imidazole derivatives. The target compound’s phenyl and fluorobenzamido groups could mitigate this via enhanced lipophilicity .

Safety and Handling :

- The target compound requires precautions against heat and ignition (P210 code), similar to lab-handled imidazoles . In contrast, DIC has established clinical toxicity profiles, including myelosuppression and hepatotoxicity .

Structural Analogues: ’s anticonvulsant compound features a nitro group, which may confer higher reactivity but lower stability compared to fluorine. Its ED50 of 0.0143 mmol/kg suggests potent activity, though fluorine’s selectivity might reduce off-target effects .

Biological Activity

1-(4-(4-fluorobenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and kinase modulation. This article reviews its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 414.4 g/mol. Its structure includes an imidazole ring, a carboxamide group, and a fluorobenzamide moiety, which are significant for its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉FN₄O₂ |

| Molecular Weight | 414.4 g/mol |

| CAS Number | 1251572-62-9 |

Kinase Modulation

Research indicates that this compound acts as a kinase modulator , which is essential in various signaling pathways related to cell proliferation and cancer progression. Similar compounds have shown promise in inhibiting specific protein kinases associated with tumor growth and metastasis .

The compound's mechanism of action primarily involves the inhibition of certain kinases that play critical roles in cell signaling pathways. This inhibition can lead to the suppression of tumor growth and induction of apoptosis in cancer cells. Studies suggest that the presence of the fluorobenzamide group enhances the compound's binding affinity to kinase targets, thereby increasing its efficacy .

Case Studies and Research Findings

- Study on Cancer Cell Lines : In vitro studies demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound showed a dose-dependent response, indicating its potential utility as a therapeutic agent .

- Binding Affinity Studies : Research utilizing molecular docking techniques revealed that this compound binds effectively to the ATP-binding site of several kinases. The binding interactions were characterized by hydrogen bonds and hydrophobic interactions, which contribute to its inhibitory activity .

- Metabolic Stability : A comparative study assessed the metabolic stability of this compound against known kinase inhibitors. Results indicated that it exhibited superior stability in human liver microsomes, suggesting a lower likelihood of rapid biotransformation and potential hepatotoxicity .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques:

- Formation of Imidazole Ring : The initial step involves the condensation of appropriate precursors to form the imidazole ring.

- Introduction of Functional Groups : Subsequent reactions introduce the fluorobenzamide moiety and other substituents critical for enhancing biological activity.

- Purification : The final product is purified using chromatography techniques to ensure high purity for biological testing.

Q & A

Q. What are the critical steps in synthesizing 1-(4-(4-fluorobenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step condensation and cyclization reactions. Key intermediates include fluorobenzamido-substituted benzyl derivatives and imidazole-carboxamide precursors. For example:

- Step 1: Condensation of 4-fluoroaniline with 4-methylphenyl isocyanide to form a carboximidoyl chloride intermediate (analogous to methods in and ).

- Step 2: Azide cyclization to form the imidazole core (e.g., using sodium azide under reflux conditions) .

- Step 3: Coupling with N-phenylcarboxamide via amide bond formation (e.g., using triphosgene or POCl₃ as activating agents) .

Optimization Tips:

- Use anhydrous solvents (e.g., CH₃CN, DMF) and catalysts like DBU (1,8-diazabicycloundec-7-ene) to enhance reaction efficiency .

- Monitor reaction progress via TLC or HPLC to identify incomplete intermediates. Adjust stoichiometry of reagents (e.g., 1.2:1 molar ratio of azide to benzyl chloride) to minimize side products .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

Methodological Answer:

Q. How can solubility and bioavailability challenges be addressed during preclinical development?

Methodological Answer:

- Solubility Enhancement:

- Bioavailability Strategies:

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights guide the design of derivatives with enhanced target affinity?

Methodological Answer:

- Core Modifications:

- Functional Group Additions:

- Introduce methyl or methoxy groups to the benzyl moiety to modulate electron density and steric effects (analogous to ) .

Data-Driven Example:

| Derivative | Modification | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Parent Compound | None | 250 | |

| 4-Bromophenyl analog | Increased hydrophobicity | 120 | |

| Pyridinyl-substituted | Enhanced π-stacking | 85 |

Q. How can contradictory biological activity data across studies be reconciled?

Methodological Answer:

- Assay Variability:

- Metabolic Stability:

Case Study:

Q. What computational methods are recommended for predicting off-target interactions?

Methodological Answer:

- Molecular Docking:

- Use AutoDock Vina or Schrödinger Suite to screen against kinase or GPCR libraries. Prioritize targets with high docking scores (< -9.0 kcal/mol) .

- Machine Learning:

- Train QSAR models on PubChem BioAssay data (AID 743255) to predict ADMET properties .

- Network Pharmacology:

Q. How can synthetic impurities be identified and minimized during scale-up?

Methodological Answer:

- Impurity Profiling:

- Process Optimization:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.